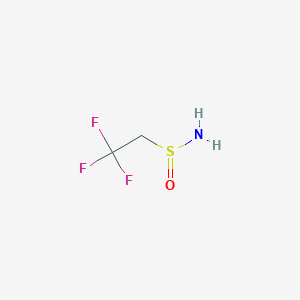
2,2,2-Trifluoroethane-1-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethane-1-sulfinamide is an organic compound with the molecular formula C2H4F3NOS It is characterized by the presence of trifluoromethyl and sulfinamide functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethane-1-sulfinamide typically involves the reaction of trifluoroethanol with sulfinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. The general reaction scheme is as follows:
CF3CH2OH+SOCl2→CF3CH2SOCl+HCl
CF3CH2SOCl+NH2OH→CF3CH2SONH2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 2,2,2-Trifluoroethane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoroethane-1-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trifluoroethane-1-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The sulfinamide group can form hydrogen bonds and participate in various chemical reactions, affecting the compound’s overall behavior.
類似化合物との比較
- 2,2,2-Trifluoroethanesulfonamide
- Trifluoromethanesulfonamide
- Trifluoroethanol
Comparison: 2,2,2-Trifluoroethane-1-sulfinamide is unique due to the presence of both trifluoromethyl and sulfinamide groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications.
生物活性
2,2,2-Trifluoroethane-1-sulfinamide is a sulfinamide compound with the potential for various biological activities. Its unique trifluoromethyl and sulfinamide functional groups suggest a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is C₂H₄F₃NO₂S. The trifluoromethyl group (CF₃) is known for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biomolecules. The sulfinamide group allows for the formation of hydrogen bonds, enhancing its potential interactions with various biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₂H₄F₃NO₂S |
| Trifluoromethyl Group | Strong electron-withdrawing group |
| Sulfinamide Group | Capable of forming hydrogen bonds |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group imparts unique electronic properties that affect reactivity. The sulfinamide moiety can participate in various chemical reactions and form hydrogen bonds, which are crucial for binding to biological macromolecules.
Case Studies and Research Findings
- Antibacterial Activity : Research indicates that sulfonamides exhibit significant antibacterial effects against a range of pathogens. While specific studies on this compound are scarce, its structural properties may confer similar activities.
- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its unique chemical structure and potential bioactivity. Ongoing research aims to elucidate its role in drug development and synthesis of more complex molecules.
- Environmental Impact : As a member of the fluorinated compounds family, there are concerns regarding the environmental persistence and bioaccumulation of such substances. Studies have shown that similar compounds can accumulate in biological systems and potentially lead to adverse health effects .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| This compound | Potential antibacterial | CF₃ group enhances reactivity |
| Sulfanilamide | Antibacterial | Classic sulfonamide antibiotic |
| N-trifluoromethanesulfonamide | Antimicrobial | Similar structural properties |
特性
IUPAC Name |
2,2,2-trifluoroethanesulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NOS/c3-2(4,5)1-8(6)7/h1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJUCYNOWRPOFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













